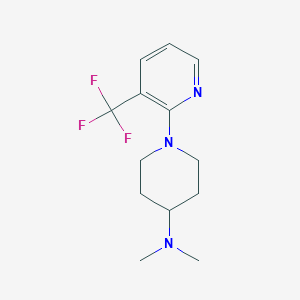

N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)12-11(13(14,15)16)4-3-7-17-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHSCZQZKLKGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling and Heterocycle Functionalization

A common approach involves coupling 4-methylpyridin-2-amine with piperazine or piperidine derivatives using carbodiimide-mediated reactions such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a coupling additive like HOBt or DMAP. This step forms the core amide linkage, which is subsequently cyclized or functionalized further.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position of the pyridine ring is typically introduced via electrophilic trifluoromethylation of the corresponding pyridine precursor or via substitution on a pre-formed heterocycle. Reagents such as Togni’s reagent or trifluoromethyl sulfonates are used under mild conditions to achieve regioselective trifluoromethylation.

N,N-Dimethylation of the Piperidine Nitrogen

The final N,N-dimethylation step involves treating the piperidine nitrogen with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride) in solvents like acetonitrile or DMF.

- The N,N-dimethylation of piperidine derivatives is performed by stirring with methyl iodide in DMF at room temperature, ensuring selective methylation of the nitrogen atom without affecting other functional groups.

Representative Synthetic Route

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Amide coupling | EDC/HOBt, amines, DMF, room temperature | Formation of the core amide linkage |

| 2 | Trifluoromethylation | Togni’s reagent, microwave or reflux | Introduction of the trifluoromethyl group at pyridine 3-position |

| 3 | Cyclization/functionalization | Reflux, diphenyl N-cyanocarbonimidate | Formation of the piperidine ring system |

| 4 | N,N-Dimethylation | Methyl iodide, DMF, room temperature | Methylation of the piperidine nitrogen |

Data Tables of Synthetic Methods

Notes on Synthesis

- Selectivity: Regioselectivity in trifluoromethylation is crucial; electrophilic reagents tend to favor the 3-position on pyridine due to electronic effects.

- Protection/Deprotection: Sometimes, protecting groups are used on amino functionalities to prevent side reactions during trifluoromethylation or methylation.

- Purification: Typical purification involves column chromatography using silica gel with appropriate solvent systems such as DCM/methanol or ethyl acetate/hexanes.

Recent Advances and Variations

Recent research emphasizes microwave-assisted synthesis to reduce reaction times and improve yields, as well as employing greener solvents and reagents to enhance sustainability. The modular approach allows for rapid generation of analogues for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the dimethylamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol (EtOH), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine has been investigated for its role as a potential inhibitor of glycine transporters, specifically GlyT1. Inhibitors of this transporter are of interest for their potential use in treating schizophrenia and other neuropsychiatric disorders .

- The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in the context of central nervous system (CNS) disorders.

-

Drug Design and Development

- The structural characteristics of this compound allow for modifications that can enhance its potency and selectivity against specific biological targets. Researchers are exploring its derivatives to optimize therapeutic effects while minimizing side effects .

- Its trifluoromethyl group is known to improve metabolic stability and bioavailability, making it an attractive scaffold in drug design .

- Synthetic Chemistry

Case Studies

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring and dimethylamine group contribute to the compound’s binding affinity to receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine

- Structure : Contains a 6-(trifluoromethyl)pyridin-2-yl group linked to a piperidin-1-yl moiety (C₁₁H₁₂F₃N₃; MW: 243.23).

- Key Differences: The trifluoromethyl group is at the 6-position of the pyridine ring instead of the 3-position. Lacks the dimethylamino substitution on the piperidine ring.

- Synthesis: Not detailed in the evidence, but likely involves nucleophilic substitution or coupling reactions .

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- Structure : Features a trifluoromethylphenyl group attached via a piperazine-carboxamide linkage to a cyclopentyl-tetrahydropyran scaffold (C₂₅H₃₆F₃N₃O₂; MW: 468.2).

- Key Differences :

- Incorporates a piperazine ring and cyclopentyl group, increasing molecular complexity.

- The trifluoromethyl group is on a phenyl ring rather than a pyridine.

- Synthesis : Prepared via coupling of bis(trifluoroacetate) intermediates with tetrahydropyran-4-one, followed by reductive amination .

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine

- Structure : Combines a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with a cyclopropanamine (C₁₀H₉ClF₃N₃; MW: 263.65).

- Key Differences :

- Chlorine substitution on the pyridine ring alters electronic properties.

- Cyclopropanamine substituent instead of a piperidine ring.

- Synthesis : Copper-catalyzed coupling of iodopyridine with cyclopropanamine .

Structural and Functional Analysis

Substituent Effects

- Trifluoromethyl Position : The 3-position on pyridine (target compound) vs. 6-position (N-(piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine) affects steric and electronic interactions with biological targets.

- Amino Group Modifications: Dimethylamino groups (target) enhance solubility compared to unsubstituted amines (e.g., cyclopropanamine in ).

Physicochemical Properties

*Estimated using computational tools.

Research Implications

- Drug Design: The target compound’s balance of lipophilicity (trifluoromethyl) and solubility (dimethylamino) makes it suitable for central nervous system (CNS) targets.

Biological Activity

N,N-Dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine, also known by its CAS number 937596-13-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₃H₁₈F₃N₃

- Molecular Weight : 273.30 g/mol

- CAS Number : 937596-13-9

This compound has been studied for its interactions with various biological targets:

-

Anticancer Activity :

- Some studies suggest that this compound exhibits anticancer properties, potentially through mechanisms involving apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, related piperidine derivatives have shown promising results in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Cholinesterase Inhibition :

- Monoamine Oxidase Inhibition :

Structure-Activity Relationship (SAR)

The trifluoromethyl group attached to the pyridine ring is crucial for enhancing the biological activity of this compound. Studies show that the presence of this group can improve potency against various targets by modifying the electronic properties of the molecule, thereby facilitating better interaction with biological receptors .

Case Studies

- Cytotoxicity in Cancer Models :

- Neuroprotective Effects :

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Notable Findings |

|---|---|---|

| Anticancer | Piperidine derivatives | Induced apoptosis in cancer cell lines |

| Cholinesterase Inhibition | N-Alkylpiperidine carbamates | Enhanced inhibition potency with specific modifications |

| Monoamine Oxidase Inhibition | Trifluoromethyl analogs | Significant inhibition observed in neurodegenerative models |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N,N-dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine, and how are reaction conditions optimized?

- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, attaching the trifluoromethylpyridine moiety to the piperidine ring may require catalysts like copper(I) bromide and bases such as cesium carbonate to facilitate bond formation . Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to enhance reactivity. Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry by analyzing chemical shifts (e.g., δ 8.87 for pyridine protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 215 [M+H]+) .

- X-ray Crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between amine groups) .

Q. How is the compound’s preliminary bioactivity assessed in drug discovery research?

- Enzyme Inhibition Assays: Test interactions with targets like cholinesterase or monoamine oxidase using fluorogenic substrates .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target engagement .

Advanced Research Questions

Q. What strategies improve synthetic yield in multi-step routes, especially for scale-up?

- Catalyst Optimization: Transition-metal catalysts (e.g., CuBr) enhance coupling efficiency .

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic reactions .

- Process Analytical Technology (PAT): Monitors reactions in real-time to minimize side products .

Q. How can QSAR models guide structural modifications to enhance bioactivity?

- Computational QSAR analyzes substituent effects on logP, steric hindrance, and electronic properties. For example, replacing methyl groups with bulkier substituents may improve binding to hydrophobic enzyme pockets . Molecular docking simulations predict binding poses with targets like acetylcholinesterase .

Q. How do researchers address contradictions in reported biological activity across studies?

- Replication Studies: Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability .

- Purity Verification: High-performance liquid chromatography (HPLC) ensures compound integrity (>98% purity) .

- Meta-Analysis: Compare datasets to identify confounding factors (e.g., cell line differences) .

Q. What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

- The CF₃ group enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity, improving blood-brain barrier penetration in neuroactive compounds . Comparative studies with non-fluorinated analogs show reduced plasma clearance rates .

Q. How does this compound compare structurally and functionally to related piperidine derivatives?

- Structural Comparisons: Derivatives like N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine lack the trifluoromethyl group, resulting in lower electron-withdrawing effects and altered binding kinetics .

- Functional Differences: The dimethylamino group in the target compound enhances basicity, influencing protonation states at physiological pH and receptor interactions .

Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Structural and methodological insights are derived from peer-reviewed syntheses, crystallography, and bioactivity studies.

- Fluorinated analogs require specialized handling due to potential toxicity; consult safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.